8-Propyl-8-azabicyclo[3.2.1]octan-3-amine
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Overview
Description
8-Propyl-8-azabicyclo[3.2.1]octan-3-amine is a bicyclic amine compound that belongs to the family of tropane alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Propyl-8-azabicyclo[3.2.1]octan-3-amine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of stereoselective synthesis techniques to ensure the desired enantiomeric purity, which is crucial for its biological activity .
Chemical Reactions Analysis
Types of Reactions
8-Propyl-8-azabicyclo[3.2.1]octan-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group to a corresponding imine or other oxidized forms.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms, often involving hydrogenation or the use of reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield imines, while reduction could produce secondary or tertiary amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
8-Propyl-8-azabicyclo[3.2.1]octan-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Propyl-8-azabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s bicyclic structure allows it to fit into receptor sites, modulating their activity and influencing biological pathways. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved .
Comparison with Similar Compounds
Similar Compounds
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine: Similar in structure but with a methyl group instead of a propyl group.
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one: Contains a cyclopropyl group and a ketone functional group.
8-Oxa-3-azabicyclo[3.2.1]octane: Features an oxygen atom in the bicyclic structure.
Uniqueness
8-Propyl-8-azabicyclo[3.2.1]octan-3-amine is unique due to its specific propyl substitution, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C10H20N2 |
---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
8-propyl-8-azabicyclo[3.2.1]octan-3-amine |
InChI |
InChI=1S/C10H20N2/c1-2-5-12-9-3-4-10(12)7-8(11)6-9/h8-10H,2-7,11H2,1H3 |
InChI Key |
KQOCDDJJHIAYSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2CCC1CC(C2)N |
Origin of Product |
United States |
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